5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a fluorophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group and the Boc protecting group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid: Lacks the Boc protecting group, which affects its reactivity and stability.
5-((Tert-butoxycarbonyl)amino)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but without the fluorine atom, leading to different chemical and biological properties.
Uniqueness
The presence of the Boc protecting group and the fluorophenyl group in 5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid makes it unique compared to its analogs
Biological Activity
5-((Tert-butoxycarbonyl)amino)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid, also known as Boc-4-fluoro-beta-Phe-OH, is a pyrazole derivative with notable biological activities. This compound has attracted attention due to its potential therapeutic applications in various diseases, including diabetes, Alzheimer's disease, and inflammatory conditions.
- Molecular Formula : C14H18FNO4
- Molecular Weight : 283.29 g/mol
- IUPAC Name : (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid
- CAS Number : 479064-88-5
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. The compound exhibits multiple pharmacological effects, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for combating oxidative stress-related diseases.
- Anti-Diabetic Effects : It has been reported to inhibit the DPP-4 enzyme, which plays a role in glucose metabolism, thereby showing potential as an anti-diabetic agent.
- Neuroprotective Effects : The compound demonstrated inhibition of acetylcholinesterase (AChE), suggesting potential use in Alzheimer's disease treatment by enhancing cholinergic neurotransmission.
- Anti-inflammatory Activity : The pyrazole derivative has been investigated for its ability to inhibit COX-2, a key enzyme involved in inflammation.
Antioxidant Activity
A study evaluated the antioxidant potential of several pyrazole derivatives, including this compound. It was found that this compound exhibited a strong ability to scavenge free radicals and reduce oxidative stress markers in vitro.
Anti-Diabetic Mechanism
In vitro assays indicated that the compound inhibited DPP-4 with an IC50 value of 4.54 nM, demonstrating its effectiveness in regulating blood glucose levels. This inhibition is crucial for managing type 2 diabetes by prolonging the action of incretin hormones.
Neuroprotective Effects
The anti-Alzheimer activity was assessed by measuring AChE inhibition. The compound achieved an AChE inhibition percentage of 51.26%, positioning it as a promising candidate for further development in treating Alzheimer's disease.
Anti-inflammatory Properties
The selectivity for COX-2 over COX-1 was evaluated, indicating that the compound could serve as a selective anti-inflammatory agent with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs.
Case Studies and Experimental Data
Properties
IUPAC Name |
1-(4-fluorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O4/c1-15(2,3)23-14(22)18-12-11(13(20)21)8-17-19(12)10-6-4-9(16)5-7-10/h4-8H,1-3H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJDNHIWKCXZLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501124024 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017781-25-7 | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017781-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501124024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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